Crystallographic Validation of JARID1B (KDM5B) Fragment Binding
The compound was identified as a 3D fragment hit binding to the catalytic JmjC domain of human JARID1B (KDM5B) in a PANDDA crystallographic screen. The co-crystal structure was resolved at 2.10 Å resolution (PDB: 5FZA; R-factor = 0.195; R-free = 0.228) and deposited in 2016 [1]. JARID1B is a histone H3K4 demethylase overexpressed in breast, lung, skin, liver, and prostate cancers and is a recognized therapeutic target [2]. By contrast, the 3-CF₃ positional isomer (2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine, CAS 1455156-01-0) has been reported primarily as a glycine transporter 1 (GlyT1) inhibitor, with no published crystallographic evidence of JARID1B engagement . This target specificity difference means substitution of the 3-CF₃ isomer for applications targeting KDM5B is not supported by experimental evidence.
| Evidence Dimension | Protein target engagement (crystallographically validated) |
|---|---|
| Target Compound Data | Co-crystal structure with human JARID1B catalytic domain resolved at 2.10 Å (PDB: 5FZA); R-factor 0.195; ligand code 80Q |
| Comparator Or Baseline | 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine: no published JARID1B co-crystal structure; reported target is GlyT1 |
| Quantified Difference | Qualitative difference in validated target engagement: JARID1B vs. GlyT1. Application domains are non-overlapping. |
| Conditions | PANDDA fragment screening; X-ray crystallography; protein: human JARID1B catalytic domain (JmjC, residues 26-101, 374-770) expressed in Sf9 cells |
Why This Matters
For epigenetic drug discovery programs targeting KDM5B/JARID1B, the 5-CF₃ isomer is the only positional isomer with crystallographically confirmed target engagement, making it the evidence-based choice.
- [1] Nowak R, Krojer T, Pearce N, et al. Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine (N10072a). PDB ID: 5FZA. Released: 2016-03-30. Resolution: 2.10 Å, R-factor: 0.195, R-free: 0.228. View Source
- [2] Xu Z, Wang Y, Xiao ZG, et al. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. Cancers, 2020, 12(8): 2128. DOI: 10.3390/cancers12082128. View Source
